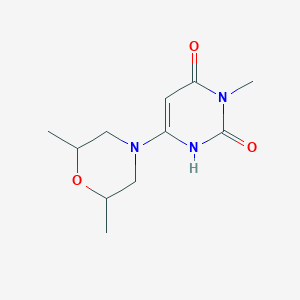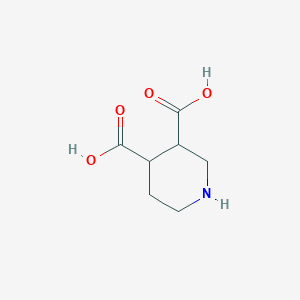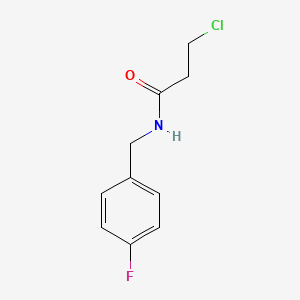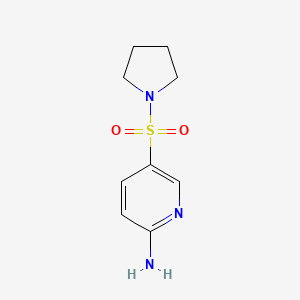
3-Methoxypyrrolidine
Übersicht
Beschreibung
3-Methoxypyrrolidine is a chemical compound with the molecular formula C5H11NO . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 3-Methoxypyrrolidine consists of a five-membered ring with one nitrogen atom and a methoxy group attached to it . The molecular weight of this compound is 101.15 g/mol .Physical And Chemical Properties Analysis
3-Methoxypyrrolidine has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Drug Development
3-Methoxypyrrolidine derivatives have been successfully employed in the enantioselective synthesis of complex molecules. For instance, certain derivatives were crucial in the total synthesis of the antitumor product (+)-pancratistatin and in converting a racemic route to tetrodotoxin into an enantioselective one. These processes are vital in drug development, allowing the creation of highly potent pharmaceuticals with specific functional properties (Cagide-Fagín et al., 2012).
Chemoenzymatic Synthesis for Antitumor Compounds
Chemoenzymatic synthesis involving 3-Methoxypyrrolidine has been shown to be an efficient route for the preparation of key intermediates for novel quinolone antitumor compounds. This method illustrates a pathway for the synthesis of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, which is a crucial step for creating effective antitumor agents (Kamal et al., 2004).
Antifungal Agent Development
Pterolactam derivatives of 3-Methoxypyrrolidine have shown promising results as potential antifungal agents. Novel Mannich bases of amide derived from Pterolactam have demonstrated significant antifungal activities against various fungal strains, presenting a new direction in the development of biosourced fungicides (Dascălu et al., 2020).
Microfluidic Electrolysis for Routine Synthesis
The methoxylation of N-formylpyrrolidine, a derivative of 3-Methoxypyrrolidine, has been efficiently carried out in a microfluidic electrolysis cell. This approach is beneficial for routine laboratory synthesis, allowing high conversion rates and the production of significant quantities of the product in a controlled and efficient manner (Kuleshova et al., 2012).
Wirkmechanismus
Safety and Hazards
3-Methoxypyrrolidine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
Relevant Papers Several papers have been published on the synthesis and potential applications of 3-Methoxypyrrolidine and other pyrrolidine derivatives . These studies highlight the versatility of the pyrrolidine scaffold for the development of novel biologically active compounds .
Eigenschaften
IUPAC Name |
3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463233 | |
| Record name | 3-methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyrrolidine | |
CAS RN |
62848-20-8 | |
| Record name | 3-methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the stereochemical considerations in synthesizing 3-Methoxypyrrolidine derivatives?
A1: The synthesis of enantiopure 3-Methoxypyrrolidines can be achieved with high stereocontrol. For instance, a study demonstrated the stereodivergent synthesis of these compounds from 3,6-Dihydro-2H-1,2-oxazines. [] This method allows for the selective synthesis of either enantiomer, which is crucial for investigating their biological activities as the different enantiomers often exhibit different pharmacological profiles.
Q2: How does the structure of 3-Methoxypyrrolidine derivatives influence their reactivity with Grignard reagents?
A2: Research indicates that the addition of Grignard reagents to malimides, which are precursors to 3-Methoxypyrrolidines, occurs regioselectively at the alpha-carbonyl group. [] This selectivity is attributed to the preferential chelation of the Grignard reagent to this specific carbonyl group. Interestingly, the reaction proceeds via an unusual trans-addition pathway, dictated by the rigid five-membered ring structure of the malimide. Notably, the presence of bulky substituents, such as a tert-butyldimethylsilyloxy (TBDMS) group, can significantly impact the regioselectivity due to steric hindrance and electronic effects.
Q3: Can 3-Methoxypyrrolidine derivatives be used as chiral building blocks in the synthesis of complex natural products?
A3: Yes, the inherent chirality of 3-Methoxypyrrolidines makes them valuable chiral building blocks. For example, a study highlighted their use in the stereocontrolled synthesis of the indolizidine alkaloid skeleton. [] The researchers utilized a (3S)-3-Methoxypyrrolidine derivative in a convergent synthetic strategy to access the desired alkaloid framework with the correct stereochemistry. This approach demonstrates the potential of these derivatives in constructing complex molecules with important biological activities.
Q4: What is known about the pharmacological profile of 3-Methoxypyrrolidine derivatives?
A4: Research has focused on specific derivatives like (3S)-3-(2,3-difluorophenyl)-3-Methoxypyrrolidine (IRL752). [] This compound exhibits a unique pharmacological profile, preferentially enhancing catecholamine transmission in the cortex. Studies demonstrate its ability to normalize tetrabenazine-induced hypoactivity and improve cognitive performance in object recognition and reversal learning tests, suggesting potential therapeutic applications in conditions involving cognitive impairment, such as Parkinson's disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)



![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)





